An In-depth Technical Guide on (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal (CAS No. 88438-06-6)
An In-depth Technical Guide on (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal (CAS No. 88438-06-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Chalcone Intermediate
(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal, a halogenated unsaturated aldehyde, represents a pivotal scaffold in synthetic organic chemistry and drug discovery. As a derivative of the chalcone family, it inherits a legacy of broad biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Its true value, however, lies in its functionality as a versatile intermediate, particularly in the synthesis of bioactive heterocyclic compounds like 4-thiazolidinones. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications and the underlying scientific principles that govern its reactivity and biological significance.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal is fundamental for its effective use in research and development.
| Property | Value | Source/Method |
| CAS Number | 88438-06-6 | Chemical Abstract Service |
| Molecular Formula | C₉H₆Cl₂O | |
| Molecular Weight | 201.05 g/mol | |
| Appearance | Expected to be a solid at room temperature | Based on similar chalcone structures |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in non-polar solvents and water. | Inferred from structural analysis |
| Melting Point | Not explicitly reported in readily available literature, but expected to be in the range of similar chlorinated chalcones. | |
| Boiling Point | Not explicitly reported; likely to decompose at higher temperatures. |
Spectroscopic Data (Predicted and Representative)
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¹H NMR (CDCl₃, 400 MHz):
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δ 9.5-10.0 (d, 1H, J = ~7-8 Hz, CHO)
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δ 7.3-7.5 (m, 4H, Ar-H)
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δ 6.5-6.7 (d, 1H, J = ~7-8 Hz, =CH-CHO)
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-
¹³C NMR (CDCl₃, 100 MHz):
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δ 190-195 (C=O)
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δ 150-155 (C-Cl)
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δ 130-140 (Ar-C)
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δ 128-130 (Ar-CH)
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δ 120-125 (=CH-CHO)
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-
IR (KBr, cm⁻¹):
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~3050-3100 (Ar C-H stretch)
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~2800-2900 (Aldehyde C-H stretch)
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~1680-1700 (C=O stretch, aldehyde)
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~1600 (C=C stretch)
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~1090 (C-Cl stretch)
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-
Mass Spectrometry (EI):
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M⁺ at m/z 200/202/204 (isotopic pattern for two chlorine atoms)
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Synthesis Protocol: The Vilsmeier-Haack Approach
The synthesis of β-chloro-α,β-unsaturated aldehydes such as (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal is efficiently achieved through the Vilsmeier-Haack reaction.[18][19][20][21][22] This reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, to formylate an activated substrate. In this case, the substrate is 4-chlorophenylacetic acid or a related derivative.
Experimental Workflow: Vilsmeier-Haack Synthesis
Caption: Workflow for the synthesis of (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal via the Vilsmeier-Haack reaction.
Step-by-Step Methodology:
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Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool dimethylformamide (DMF, 3 equivalents) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
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Reaction with Substrate: Dissolve 4-chlorophenylacetic acid (1 equivalent) in a minimal amount of DMF and add it to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium acetate. This hydrolyzes the intermediate iminium salt to the desired aldehyde.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal.
Application in Heterocyclic Synthesis: The Gateway to 4-Thiazolidinones
A primary application of (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal is its role as a key intermediate in the synthesis of 4-thiazolidinone derivatives.[23][24][25][26][27] These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Reaction Mechanism: Thiazolidinone Formation
Caption: General reaction pathway for the synthesis of 4-thiazolidinones from (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal.
Experimental Protocol: Synthesis of a 4-Thiazolidinone Derivative
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Reaction Setup: In a round-bottom flask, dissolve (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal (1 equivalent) in ethanol.
-
Addition of Reagent: Add thiourea (or a substituted thioamide, 1.1 equivalents) to the solution.
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Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Isolation and Purification: After cooling to room temperature, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure. The resulting solid is then washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 4-thiazolidinone derivative.
Biological Significance and Therapeutic Potential: A Chalcone Perspective
The interest in (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal and its derivatives is largely driven by the well-documented biological activities of the broader chalcone family.
-
Anticancer Activity: Chalcones have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][5][6][11][28] The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, reacting with nucleophilic residues in proteins and disrupting their function.
-
Anti-inflammatory Effects: Many chalcone derivatives exhibit potent anti-inflammatory properties by inhibiting key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as downregulating the production of pro-inflammatory cytokines.[3][10][12][13][14]
-
Antimicrobial Properties: The chalcone scaffold is a promising template for the development of new antimicrobial agents.[1][4][7][8][9] Their mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[29][30][31][32][33]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[29][30][32]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[29][30]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal is a valuable and versatile building block in organic synthesis, particularly for the creation of novel heterocyclic compounds with potential therapeutic applications. Its straightforward synthesis via the Vilsmeier-Haack reaction and its reactivity as a chalcone derivative make it an attractive starting material for drug discovery programs. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of this compound to fully explore its therapeutic potential. Further investigation into its precise mechanisms of action will be crucial for the rational design of new and more effective drug candidates.
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